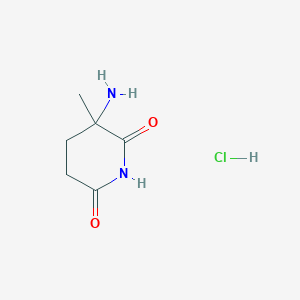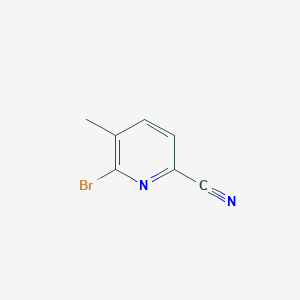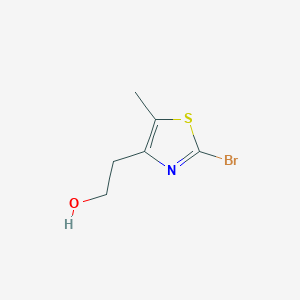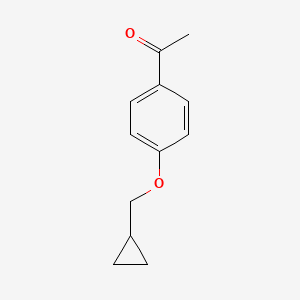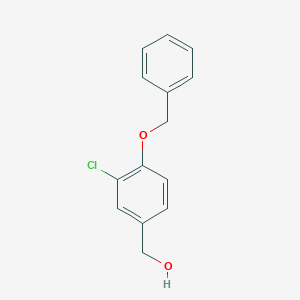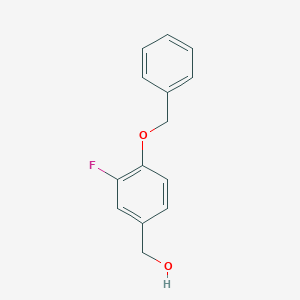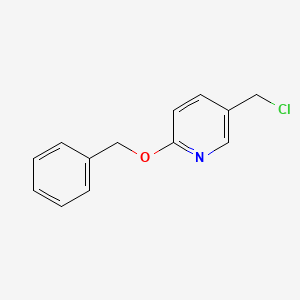
2-(Benzyloxy)-5-(chloromethyl)pyridine
Vue d'ensemble
Description
The compound "2-(Benzyloxy)-5-(chloromethyl)pyridine" is a chemical of interest in various fields of chemistry and material science. It is related to the family of pyridines, which are heterocyclic aromatic compounds with a structure similar to benzene, but with one CH group replaced by a nitrogen atom. The benzyloxy and chloromethyl groups attached to the pyridine ring influence its reactivity and physical properties, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of pyridine derivatives, such as "2-(Benzyloxy)-5-(chloromethyl)pyridine," often involves the reaction of substituted pyridines with halogenated reagents. For example, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates involves the reaction of 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine . This suggests that similar methods could be applied to synthesize the compound of interest by reacting a benzyloxy-substituted pyridine with a chloromethylating agent.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical behavior. In the case of "2-amino-3-benzyloxy pyridinium perchlorate," a related compound, the structure was determined using single-crystal X-ray diffraction, revealing a centrosymmetric monoclinic system . Although the exact structure of "2-(Benzyloxy)-5-(chloromethyl)pyridine" is not provided, it can be inferred that the presence of substituents on the pyridine ring will affect its crystal packing and intermolecular interactions.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including cycloadditions, eliminations, and substitutions. For instance, photoadducts of 2-pyrones with chloroethylenes can undergo dehydrochlorination to yield different products depending on the reactants . This indicates that "2-(Benzyloxy)-5-(chloromethyl)pyridine" could also participate in similar reactions, where the chloromethyl group might be involved in substitution or elimination processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The compound "2-amino-3-benzyloxy pyridinium perchlorate" shows interesting properties such as protonic conduction, which were studied using impedance analysis in a certain temperature range . While the properties of "2-(Benzyloxy)-5-(chloromethyl)pyridine" are not directly reported, it can be expected that the electron-withdrawing chloromethyl group and the electron-donating benzyloxy group will impact its physical properties, such as solubility, melting point, and electrical conductivity.
Applications De Recherche Scientifique
Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives are crucial in medicinal chemistry, showing a wide range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer properties. Their ability to act as chemosensors for detecting various species highlights their significance in analytical chemistry (Abu-Taweel et al., 2022).
Heterocyclic Compounds in Organic Synthesis
Heterocyclic N-oxide derivatives, including pyridine-based ones, are highlighted for their versatility in organic synthesis, catalysis, and drug development. They have shown potential in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing their broad utility in advanced chemistry and drug development efforts (Li et al., 2019).
Pyridine-based Cu(II) Complexes as Anticancer Agents
Recent studies have focused on pyridine-based Cu(II) complexes, highlighting their superior anticancer potency compared to pyridine alone. These complexes have shown excellent efficacy against various cancer cell lines, demonstrating the importance of enhancing solubility and bioavailability to increase pharmacological effects (Alshamrani, 2023).
Pyridopyridazine Derivatives for Diverse Biological Activities
Pyridopyridazine derivatives have been identified for their antitumor, antibacterial, analgesic, and diuretic activities. Their selective inhibition of enzymes like phosphodiesterase 5 and 4, and acting as GABA-A receptor ligands, underscores the broad spectrum of their biological activity, making them a novel class for various biodegradable agrochemicals (Wojcicka & Nowicka-Zuchowska, 2018).
Quinoline Derivatives as Corrosion Inhibitors
Expanding the scope to related heterocyclic compounds, quinoline derivatives (a class closely related to pyridines) have been extensively used as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This highlights the potential for pyridine derivatives, including 2-(Benzyloxy)-5-(chloromethyl)pyridine, in applications beyond medicinal chemistry, such as materials science (Verma et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life .
Propriétés
IUPAC Name |
5-(chloromethyl)-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDILQQBHGZXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621452 | |
| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-(chloromethyl)pyridine | |
CAS RN |
202595-67-3 | |
| Record name | 2-(Benzyloxy)-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



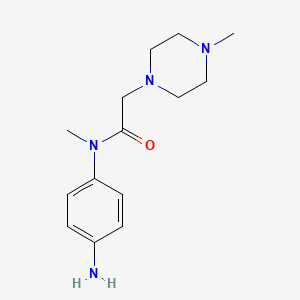

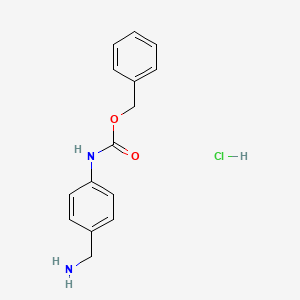

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)
